2-(3-aminophenyl)propanoic Acid
Description
Properties
IUPAC Name |
2-(3-aminophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(9(11)12)7-3-2-4-8(10)5-7/h2-6H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVOCNFWVVRKKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301295758 | |
| Record name | 3-Amino-α-methylbenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301295758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21762-11-8 | |
| Record name | 3-Amino-α-methylbenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21762-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-α-methylbenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301295758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational Significance As a Molecular Scaffold
The utility of 2-(3-aminophenyl)propanoic acid in contemporary research is largely attributed to its inherent characteristics as a molecular scaffold. A molecular scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The unique arrangement of a phenyl ring, an amino group, and a propanoic acid moiety in 2-(3-aminophenyl)propanoic acid provides a versatile platform for chemical modification and diversification.
The presence of three key functional regions—the aromatic ring, the amino group, and the carboxylic acid—allows for a wide range of chemical transformations. The phenyl ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents that can modulate the electronic and steric properties of the molecule. The amino group serves as a nucleophile and a site for the formation of amides, sulfonamides, and other nitrogen-containing functionalities. The carboxylic acid group can be converted into esters, amides, or other derivatives, and can also participate in coupling reactions. This trifunctional nature makes 2-(3-aminophenyl)propanoic acid a highly adaptable building block for the synthesis of diverse chemical libraries.
In the context of drug discovery, this versatility is of paramount importance. The ability to systematically modify a core scaffold allows medicinal chemists to explore the structure-activity relationships (SAR) of a particular class of compounds. By synthesizing and testing a range of derivatives of 2-(3-aminophenyl)propanoic acid, researchers can identify the key structural features required for a desired biological activity and optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.
For instance, propanoic acid derivatives, in general, have been explored for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai The specific structure of 2-(3-aminophenyl)propanoic acid, with its amino-substituted phenyl ring, offers a unique starting point for the design of novel therapeutic agents. The amino group, in particular, can be a key pharmacophoric element, participating in crucial interactions with biological targets such as enzymes and receptors.
Furthermore, the propanoic acid side chain can influence the compound's solubility and its ability to cross biological membranes. The chiral center at the alpha-carbon of the propanoic acid moiety also introduces the potential for stereoselective interactions with biological systems, a critical consideration in modern drug design.
Recent research has highlighted the potential of aminophenyl propanoic acid derivatives in various therapeutic areas. For example, derivatives of a related compound, 3-(2-aminocarbonylphenyl)propanoic acid, have been investigated as potent and selective antagonists of the EP3 receptor, which is implicated in various physiological processes. nih.gov While this is a different isomer, it underscores the potential of the aminophenyl propanoic acid scaffold in generating biologically active molecules. The ability to use this compound as a linker in targeted drug delivery systems is another area of active investigation, where the bifunctional nature of the molecule allows for the connection of a targeting moiety to a therapeutic payload. nih.gov
Historical Context of Synthesis and Chemical Exploration
Development of Convergent and Divergent Synthetic Routes
The synthesis of 2-(3-aminophenyl)propanoic acid, a valuable building block in medicinal chemistry and materials science, can be achieved through various convergent and divergent strategies. These routes often begin with readily available substituted precursors and employ a range of chemical transformations to introduce the desired functional groups.
Multi-Step Approaches from Substituted Precursors
Multi-step syntheses provide the flexibility to construct the 2-(3-aminophenyl)propanoic acid scaffold with precision. A common strategy involves starting with a substituted phenylpropanoic acid derivative and subsequently introducing the amino group at the meta-position. For instance, a plausible route could commence with 2-(3-nitrophenyl)propanoic acid. The nitro group serves as a precursor to the amine functionality and can be introduced onto the aromatic ring through electrophilic nitration of 2-phenylpropanoic acid. Subsequent reduction of the nitro group, as detailed in the following section, yields the target compound.
Another approach could involve the use of a protected amino group or a functional group that can be converted to an amine, such as an azide (B81097) or a cyano group. For example, starting with a halogenated phenylpropanoic acid, such as 2-(3-bromophenyl)propanoic acid, allows for the introduction of the amino group via transition metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution, although the latter can be challenging.
Reductive Strategies for Amine Functionality Introduction
Reductive amination is a powerful and widely used method for the synthesis of amines, including 2-(3-aminophenyl)propanoic acid. masterorganicchemistry.comlibretexts.org This reaction typically involves the reaction of a ketone or aldehyde with ammonia or an amine to form an imine or enamine, which is then reduced to the corresponding amine. libretexts.org For the synthesis of 2-(3-aminophenyl)propanoic acid, a suitable precursor would be 2-(3-acetylphenyl)propanoic acid or a related keto-acid.
The choice of reducing agent is crucial for the success of reductive amination. masterorganicchemistry.com Common reagents include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl group. masterorganicchemistry.com More recently, catalytic methods employing transition metals like iron have been developed for reductive amination, offering a more sustainable and environmentally friendly alternative. nih.gov These catalysts can facilitate the reaction using molecular hydrogen as the reductant. organic-chemistry.org
The general scheme for reductive amination is as follows:
Carbonyl Compound + Amine ⇌ Imine/Iminium Ion + H₂O
Imine/Iminium Ion + Reducing Agent → Amine
The reaction is typically carried out in a one-pot fashion, where the carbonyl compound, amine, and reducing agent are all present in the reaction mixture. The pH of the reaction medium is an important parameter to control, as the formation of the imine is favored under slightly acidic conditions, while the reducing agent requires specific pH ranges for optimal activity.
Enantioselective Synthesis and Chiral Resolution
The stereochemistry of 2-(3-aminophenyl)propanoic acid can significantly impact its biological activity and material properties. Therefore, methods for obtaining enantiomerically pure forms of this compound are of great importance.
Preparation of Stereoisomeric Forms, e.g., (S)-2-(3-aminophenyl)propanoic Acid
The preparation of specific stereoisomers, such as (S)-2-(3-aminophenyl)propanoic acid, can be achieved through two primary approaches: asymmetric synthesis or chiral resolution of a racemic mixture. wikipedia.org
Asymmetric Synthesis: This approach aims to directly synthesize the desired enantiomer. One strategy involves the use of chiral auxiliaries or catalysts. For example, an achiral precursor could be derivatized with a chiral auxiliary, which then directs a subsequent stereoselective reaction. After the desired stereocenter is established, the auxiliary is removed to yield the enantiomerically enriched product. Another powerful method is enantioselective hydrogenation of a suitable prochiral precursor, such as a dehydroamino acid derivative, using a chiral catalyst.
Chiral Resolution: This method involves the separation of a racemic mixture of 2-(3-aminophenyl)propanoic acid into its individual enantiomers. wikipedia.org A common technique is the formation of diastereomeric salts by reacting the racemic acid with a chiral resolving agent, which is typically a chiral amine or acid. wikipedia.org These diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.org Once separated, the desired enantiomer of 2-(3-aminophenyl)propanoic acid can be recovered by removing the resolving agent.
Another effective method for chiral resolution is enzymatic resolution. rsc.org Certain enzymes, such as lipases or proteases, can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. For instance, lipase-catalyzed enantioselective acylation of a racemic ester derivative of 2-(3-aminophenyl)propanoic acid could be employed. researchgate.net
Chiral chromatography is also a powerful tool for separating enantiomers. nih.govmdpi.com In this technique, the racemic mixture is passed through a column containing a chiral stationary phase, which interacts differently with the two enantiomers, leading to their separation. nih.gov
Influence of Stereochemistry on Reaction Pathways
The stereochemistry at the C2 position of 2-(3-aminophenyl)propanoic acid can significantly influence the outcome of subsequent chemical transformations. The spatial arrangement of the substituents around the chiral center can dictate the approach of reagents and stabilize or destabilize transition states, leading to different reaction rates and product distributions.
For example, in reactions involving the carboxylic acid or the amino group, the stereochemistry can affect the conformation of the molecule and the accessibility of these functional groups. This can be particularly important in cyclization reactions or in the formation of polymers where the stereoregularity of the polymer chain is crucial for its properties.
In enzymatic reactions, the influence of stereochemistry is paramount. Enzymes are chiral catalysts and often exhibit high stereoselectivity, meaning they will preferentially bind to and transform only one enantiomer of a substrate. This principle is the basis for enzymatic resolution, as discussed previously. The specific three-dimensional structure of the enzyme's active site allows for a precise fit with one enantiomer, leading to a highly efficient and selective transformation.
Optimization of Reaction Conditions for Scalability and Efficiency
The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. Key parameters that are often optimized include temperature, pressure, catalyst loading, solvent choice, and reaction time. researchgate.net
For the synthesis of 2-(3-aminophenyl)propanoic acid, optimization would focus on several key steps. In a multi-step synthesis, each individual reaction would be scrutinized. For instance, in a nitration step, the concentration of the nitrating agent, the reaction temperature, and the addition rate would be controlled to minimize the formation of byproducts. In a subsequent reduction of the nitro group, the choice of catalyst and hydrogen pressure would be optimized to achieve complete conversion in a reasonable timeframe while ensuring safe operation.
The use of flow chemistry is an increasingly popular approach for optimizing and scaling up chemical reactions. In a flow reactor, reagents are continuously pumped through a heated and pressurized tube or a series of interconnected reactors. This allows for precise control over reaction parameters, improved heat and mass transfer, and enhanced safety, as only a small amount of material is reacting at any given time.
Statistical methods, such as Design of Experiments (DoE), are often employed to systematically explore the effects of multiple reaction variables simultaneously. This allows for the efficient identification of the optimal reaction conditions with a minimal number of experiments.
Below is a table summarizing key parameters that are often optimized for various reaction types relevant to the synthesis of 2-(3-aminophenyl)propanoic acid.
| Reaction Type | Key Parameters for Optimization | Potential Benefits of Optimization |
| Nitration | Temperature, Concentration of Nitric and Sulfuric Acids, Reaction Time | Improved yield, reduced formation of dinitro and other byproducts, enhanced safety. |
| Reductive Amination | Reducing Agent, Solvent, pH, Temperature, Pressure (for catalytic hydrogenation) | Higher conversion, improved selectivity for the desired amine, reduced reaction time. |
| Catalytic Hydrogenation | Catalyst Type and Loading, Hydrogen Pressure, Temperature, Solvent | Faster reaction rates, lower catalyst cost, improved product purity. |
| Chiral Resolution | Resolving Agent, Solvent, Crystallization Temperature and Time | Higher enantiomeric excess, improved yield of the desired enantiomer. |
By systematically optimizing these parameters, the synthesis of 2-(3-aminophenyl)propanoic acid can be made more efficient, scalable, and economically viable for commercial production.
Strategic Chemical Derivatization for Novel Compound Libraries
The development of novel compound libraries from 2-(3-aminophenyl)propanoic acid hinges on the selective modification of its functional groups. The presence of the amino group, carboxylic acid, and the aromatic ring allows for a combinatorial approach to synthesis, enabling the creation of a diverse set of molecules from a single starting scaffold.
The amino group of 2-(3-aminophenyl)propanoic acid readily participates in amide bond formation reactions. This classic transformation is a cornerstone of peptide synthesis and is widely employed to couple the amino acid with a variety of carboxylic acids, acyl chlorides, or other activated acyl species. researchgate.netrsc.orgunimi.itlibretexts.org The resulting N-acylated derivatives exhibit altered physicochemical properties and can be designed to interact with specific biological targets.
Common coupling reagents used to facilitate this reaction include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and activators such as n-propanephosphonic acid anhydride (B1165640) (T3P). libretexts.orgorganic-chemistry.org These reagents activate the carboxylic acid partner, making it susceptible to nucleophilic attack by the amino group of 2-(3-aminophenyl)propanoic acid. The reaction conditions can be tailored to be mild, often proceeding at room temperature, which helps in preserving the integrity of other functional groups within the reacting molecules. organic-chemistry.org
Furthermore, N-substitution reactions can be performed to introduce a wide array of substituents onto the nitrogen atom. These reactions can range from simple alkylation to the introduction of more complex moieties, further expanding the chemical space of the resulting compound library.
Table 1: Examples of Amide Bond Formation Reactions
| Amine Component | Acylating Agent | Coupling Conditions | Product |
|---|---|---|---|
| 2-(3-aminophenyl)propanoic acid | Acetic Anhydride | Base catalyst | 2-(3-acetamidophenyl)propanoic acid |
| 2-(3-aminophenyl)propanoic acid | Benzoyl Chloride | Schotten-Baumann conditions | 2-(3-benzamidophenyl)propanoic acid |
This table is illustrative and provides examples of potential reactions.
The carboxylic acid group of 2-(3-aminophenyl)propanoic acid is another prime site for chemical modification. solubilityofthings.com It can be converted into a variety of other functional groups, significantly diversifying the molecular architecture. solubilityofthings.comimperial.ac.ukyoutube.com
One of the most common transformations is esterification, where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester. This not only modifies the polarity and solubility of the molecule but also serves as a protecting group for the carboxylic acid during subsequent reactions.
Reduction of the carboxylic acid to a primary alcohol can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4). imperial.ac.uk This transformation opens up another avenue for derivatization, as the resulting alcohol can undergo a host of reactions, including oxidation back to an aldehyde or conversion to an alkyl halide. masterorganicchemistry.com
The carboxylic acid can also be converted into an acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride. The resulting acid chloride is a highly reactive intermediate that can readily react with various nucleophiles, including amines (to form amides), alcohols (to form esters), and organometallic reagents.
Table 2: Functional Group Interconversions of the Carboxylic Acid
| Starting Functional Group | Reagent(s) | Resulting Functional Group |
|---|---|---|
| Carboxylic Acid (-COOH) | Methanol, H+ | Methyl Ester (-COOCH3) |
| Carboxylic Acid (-COOH) | LiAlH4, then H2O | Primary Alcohol (-CH2OH) |
| Carboxylic Acid (-COOH) | SOCl2 | Acid Chloride (-COCl) |
This table illustrates common functional group interconversions.
The phenyl ring of 2-(3-aminophenyl)propanoic acid is susceptible to electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of various substituents onto the aromatic core. masterorganicchemistry.comresearchgate.nettotal-synthesis.comnumberanalytics.com The existing amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions relative to it. However, under strongly acidic conditions required for some EAS reactions like nitration and sulfonation, the amino group is protonated to form an ammonium (B1175870) ion (-NH3+), which is a deactivating, meta-directing group.
To control the regioselectivity and reactivity, the amino group is often protected, for instance, by converting it to an amide (acetanilide derivative). This amide group is still an ortho, para-director but is less activating than the free amino group, which can help prevent polysubstitution. After the desired substitution on the ring has been achieved, the protecting group can be removed by hydrolysis to regenerate the amino group.
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of bromine or chlorine using Br2 or Cl2 with a Lewis acid catalyst.
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.
Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst. However, these reactions are often problematic with anilines due to the basicity of the amino group.
The versatile reactivity of 2-(3-aminophenyl)propanoic acid makes it an excellent scaffold for the synthesis of molecular conjugates and probes for biochemical investigations. By attaching reporter groups such as fluorophores, biotin, or radioactive isotopes, researchers can create tools to study biological processes, track the localization of molecules within cells, or identify protein binding partners.
For instance, the amino group can be coupled to a fluorescent dye containing a carboxylic acid or an activated ester. The carboxylic acid moiety of 2-(3-aminophenyl)propanoic acid can be linked to other molecules of interest, such as peptides or small molecule drugs, to create bioconjugates with tailored properties. nih.govrsc.org The synthesis of such probes often involves a combination of the reactions described above, requiring careful planning of the synthetic route to ensure the desired final product is obtained with good purity and yield.
Advanced Spectroscopic and Computational Characterization of 2 3 Aminophenyl Propanoic Acid and Its Derivatives
High-Resolution Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the local magnetic fields around atomic nuclei. For organic molecules, ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum of 2-(3-aminophenyl)propanoic acid is expected to show distinct signals corresponding to each unique proton environment. The aromatic region would display complex multiplets for the protons on the phenyl ring, with their specific chemical shifts and coupling patterns dictated by the meta-substitution. The propanoic acid side chain would produce signals for the methyl (CH₃) group, likely a doublet, and the methine (CH) proton, likely a quartet. The acidic proton of the carboxyl group (-COOH) typically appears as a broad singlet at a downfield chemical shift (δ 10-13 ppm), while the amine (-NH₂) protons also produce a broad signal.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For 2-(3-aminophenyl)propanoic acid, distinct signals would correspond to the carbonyl carbon (~170-180 ppm), the aromatic carbons (in the ~110-150 ppm range), and the aliphatic carbons of the propanoic acid moiety (methine and methyl carbons). The number of distinct aromatic signals confirms the substitution pattern on the benzene (B151609) ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-(3-aminophenyl)propanoic Acid Predicted values are based on standard functional group ranges and analysis of similar compounds.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Carboxyl (-COOH) | 10.0 - 13.0 (s, broad) | 170 - 180 | Chemical shift is solvent-dependent. |
| Aromatic (Ar-H) | 6.5 - 7.5 (m) | 110 - 150 | Complex multiplet pattern due to meta-substitution. |
| Amine (-NH₂) | 3.5 - 5.0 (s, broad) | - | Position and broadening are solvent-dependent. |
| Methine (α-CH) | 3.5 - 4.0 (q) | 40 - 50 | Quartet due to coupling with CH₃ protons. |
| Methyl (-CH₃) | 1.3 - 1.6 (d) | 15 - 25 | Doublet due to coupling with the methine proton. |
s = singlet, d = doublet, q = quartet, m = multiplet
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, measures the vibrational frequencies of bonds within a molecule. These frequencies are characteristic of specific functional groups.
For 2-(3-aminophenyl)propanoic acid, the FT-IR and FT-Raman spectra would be dominated by absorptions corresponding to its primary functional groups. A very broad band in the FT-IR spectrum from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. docbrown.info The N-H stretching vibrations of the primary amine group typically appear in the 3300-3500 cm⁻¹ region. instanano.com A strong absorption band around 1700-1725 cm⁻¹ is indicative of the C=O (carbonyl) stretch of the carboxylic acid. docbrown.info Other key bands include those for aromatic C=C stretching (~1450-1600 cm⁻¹), C-N stretching (~1250-1350 cm⁻¹), and C-H stretching from both the aromatic ring (>3000 cm⁻¹) and the aliphatic side chain (<3000 cm⁻¹). vscht.cz FT-Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic ring and the C=C bonds, which often give strong Raman signals. nih.govresearchgate.net
Table 2: Principal Vibrational Band Assignments for 2-(3-aminophenyl)propanoic Acid
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300 - 3500 | N-H Stretch | Primary Amine |
| 2500 - 3300 | O-H Stretch (broad) | Carboxylic Acid |
| > 3000 | C-H Stretch | Aromatic |
| < 3000 | C-H Stretch | Aliphatic (CH, CH₃) |
| 1700 - 1725 | C=O Stretch | Carboxylic Acid |
| 1580 - 1610 | C=C Stretch | Aromatic Ring |
| 1450 - 1550 | N-H Bend | Primary Amine |
| 1400 - 1475 | C-H Bend | Aliphatic (CH, CH₃) |
| 1250 - 1350 | C-N Stretch | Aromatic Amine |
| 1210 - 1320 | C-O Stretch | Carboxylic Acid |
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides crucial information on the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the mass with extremely high accuracy, allowing for the calculation of a unique elemental formula.
The molecular formula of 2-(3-aminophenyl)propanoic acid is C₉H₁₁NO₂. Its monoisotopic mass is approximately 165.0790 g/mol . In an HRMS experiment, observing a protonated molecule [M+H]⁺ at m/z 166.0863 would confirm this composition.
Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, characteristic pieces. The fragmentation pattern is a molecular fingerprint. For 2-(3-aminophenyl)propanoic acid, expected fragmentation pathways include the loss of the carboxyl group (a loss of 45 Da) to yield an ion at m/z 120, or the cleavage of the side chain. libretexts.org The loss of a methyl radical (CH₃•) would result in a fragment at m/z 150. The aromatic portion of the molecule can also lead to characteristic fragments.
Table 3: Potential Fragment Ions in the Mass Spectrum of 2-(3-aminophenyl)propanoic Acid
| m/z Value | Proposed Fragment Ion | Neutral Loss |
| 165 | [C₉H₁₁NO₂]⁺ | Molecular Ion (M⁺) |
| 148 | [M - NH₃]⁺ | Ammonia (B1221849) (NH₃) |
| 120 | [M - COOH]⁺ | Carboxyl Radical (•COOH) |
| 106 | [C₇H₈N]⁺ | Propanoic acid side chain fragment |
| 93 | [C₆H₇N]⁺ | Aminotropylium ion or similar |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Quantum Mechanical and Density Functional Theory (DFT) Investigations
Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), serve as powerful predictive tools to complement experimental data. DFT can be used to determine stable molecular structures, predict spectroscopic properties, and analyze electronic features that govern reactivity. nih.gov
Molecules with rotatable single bonds can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable of these conformers, which are those that exist at energy minima on the potential energy surface. researchgate.net For 2-(3-aminophenyl)propanoic acid, key rotations exist around the Cα-Cβ bond of the side chain and the C-C bond connecting the side chain to the phenyl ring.
DFT calculations can optimize the geometry of various starting conformations to find the lowest energy structures. mdpi.com These calculations provide precise data on bond lengths, bond angles, and dihedral angles for each stable conformer, offering a detailed picture of the molecule's preferred three-dimensional shape.
Table 4: Key Dihedral Angles for Conformational Analysis of 2-(3-aminophenyl)propanoic Acid
| Dihedral Angle | Atoms Involved | Description |
| τ₁ | C(aromatic)-C(aromatic)-Cα-Cβ | Rotation of the propanoic acid group relative to the phenyl ring |
| τ₂ | C(aromatic)-Cα-Cβ-C(O) | Rotation around the Cα-Cβ bond |
| τ₃ | Cβ-Cα-N-H | Orientation of the amine group |
| τ₄ | H-O-C=O | Orientation of the carboxylic acid proton |
DFT is also employed to investigate the electronic properties of a molecule, providing insights into its chemical reactivity. researchgate.net Key parameters derived from these calculations include the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.
Another useful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution across the molecule. epstem.net Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, such as around the oxygen and nitrogen atoms. Regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack.
Table 5: Key Electronic Structure Descriptors from DFT
| Descriptor | Significance |
| HOMO Energy | Represents the energy of the outermost electron orbital; higher energy indicates greater electron-donating ability. |
| LUMO Energy | Represents the energy of the lowest energy unoccupied orbital; lower energy indicates greater electron-accepting ability. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; a smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface, identifying electron-rich and electron-poor regions. |
Spectroscopic Property Prediction and Validation
The elucidation of the chemical structure and purity of 2-(3-aminophenyl)propanoic acid and its derivatives relies heavily on spectroscopic techniques. While experimental data for the specific parent compound is not extensively published, its spectroscopic properties can be predicted based on the well-established principles of NMR, IR, and mass spectrometry, and validated through computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum of 2-(3-aminophenyl)propanoic acid is expected to show distinct signals corresponding to the aromatic protons, the methine proton at the chiral center, the methyl protons, and the protons of the amino and carboxylic acid groups. The aromatic protons would appear as a complex multiplet pattern in the aromatic region (typically δ 6.5-7.5 ppm). The methine proton (α-proton) would likely be a quartet, coupled to the adjacent methyl protons, appearing in the range of δ 3.5-4.5 ppm. The methyl group protons would present as a doublet in the upfield region (around δ 1.3-1.6 ppm). The amino and carboxylic acid protons are exchangeable and may appear as broad singlets.
¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data, showing distinct peaks for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be the most downfield signal (δ 170-180 ppm). The aromatic carbons would resonate in the δ 110-150 ppm range, with the carbon attached to the amino group being significantly shielded. The α-carbon and the methyl carbon would appear at approximately δ 40-50 ppm and δ 15-25 ppm, respectively.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 2-(3-aminophenyl)propanoic acid would be characterized by the following absorption bands:
A broad O-H stretch from the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹. docbrown.info
N-H stretching vibrations from the primary amine group, appearing as two bands around 3400-3300 cm⁻¹.
A strong C=O stretching vibration from the carbonyl group of the carboxylic acid, expected around 1725-1700 cm⁻¹. docbrown.info
C-N stretching vibrations in the region of 1350-1250 cm⁻¹.
Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 2-(3-aminophenyl)propanoic acid hydrochloride (C₉H₁₁NO₂), the predicted monoisotopic mass is 165.07898 Da. uni.lu High-resolution mass spectrometry would be used to confirm the elemental composition. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the side chain.
Computational Validation: Density Functional Theory (DFT) is a powerful computational method for predicting the spectroscopic properties of organic molecules. researchgate.netresearchgate.net By calculating the optimized geometry and vibrational frequencies, a theoretical IR spectrum can be generated. Similarly, NMR chemical shifts can be calculated and compared with experimental data to confirm structural assignments. For instance, studies on related propanoic acid derivatives have shown good agreement between DFT-calculated and experimentally measured vibrational spectra. researchgate.net
Table 1: Predicted Spectroscopic Data for 2-(3-aminophenyl)propanoic Acid
| Spectroscopic Technique | Functional Group | Predicted Chemical Shift / Wavenumber |
| ¹H NMR | Aromatic C-H | δ 6.5-7.5 ppm |
| α-CH | δ 3.5-4.5 ppm | |
| -CH₃ | δ 1.3-1.6 ppm | |
| -NH₂ | Broad singlet | |
| -COOH | Broad singlet | |
| ¹³C NMR | -COOH | δ 170-180 ppm |
| Aromatic C | δ 110-150 ppm | |
| α-C | δ 40-50 ppm | |
| -CH₃ | δ 15-25 ppm | |
| IR Spectroscopy | O-H (Carboxylic Acid) | 3300-2500 cm⁻¹ |
| N-H (Amine) | 3400-3300 cm⁻¹ | |
| C=O (Carbonyl) | 1725-1700 cm⁻¹ | |
| C-N | 1350-1250 cm⁻¹ | |
| Aromatic C=C | 1600-1450 cm⁻¹ |
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are indispensable tools for understanding the behavior of molecules at the atomic level, predicting their interactions with biological macromolecules, and guiding the design of new derivatives with desired properties.
Ligand-Macromolecule Interaction Prediction
The potential therapeutic applications of 2-(3-aminophenyl)propanoic acid derivatives often depend on their ability to bind to specific biological targets, such as enzymes or receptors. Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a macromolecule.
The process involves:
Preparation of the Ligand and Macromolecule: The 3D structure of the 2-(3-aminophenyl)propanoic acid derivative is generated and its energy is minimized. The 3D structure of the target macromolecule is obtained from a protein data bank.
Docking Simulation: A docking algorithm is used to explore the possible binding poses of the ligand within the active site of the macromolecule.
Scoring and Analysis: The binding poses are ranked based on a scoring function that estimates the binding affinity. The interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are analyzed to understand the basis of binding.
For example, in studies of related propanoic acid derivatives, such as those of ketoprofen, flexible ligand docking studies were performed to understand their interaction with enzymes like cyclooxygenases and matrix metalloproteinases. hmdb.ca These studies help in elucidating the structural features that are crucial for binding and inhibitory activity.
Rational Design Principles for Structure-Activity Relationship (SAR) Exploration
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. Computational methods play a key role in guiding the rational design of new derivatives with improved potency and selectivity.
Key principles for SAR exploration of 2-(3-aminophenyl)propanoic acid derivatives include:
Modification of Functional Groups: The amino and carboxylic acid groups are key sites for modification. For instance, the amino group can be acylated or alkylated, and the carboxylic acid can be converted to esters or amides to alter the compound's polarity, hydrogen bonding capacity, and metabolic stability.
Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the phenyl ring can modulate the electronic properties and steric profile of the molecule, thereby influencing its binding affinity and selectivity.
Stereochemistry: The chiral center at the α-carbon is a critical determinant of biological activity. Synthesizing and testing individual enantiomers is crucial, as they often exhibit different pharmacological profiles.
Computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build mathematical models that correlate the structural features of a series of compounds with their biological activity. These models can then be used to predict the activity of newly designed derivatives, prioritizing the synthesis of the most promising candidates. Studies on other propanoic acid derivatives have demonstrated the utility of SAR in identifying key structural motifs for enhanced biological activity. nih.gov
Applications of 2 3 Aminophenyl Propanoic Acid in Interdisciplinary Research
Utility in Synthetic Organic Chemistry as a Building Block
2-(3-aminophenyl)propanoic acid, with its distinct structural features of a propanoic acid chain and an amino group on a phenyl ring, serves as a versatile building block in synthetic organic chemistry. Its bifunctional nature allows for a wide range of chemical modifications, making it a valuable starting material for the construction of more complex molecules.
Scaffold for the Construction of Complex Organic Molecules
The inherent structure of 2-(3-aminophenyl)propanoic acid provides a robust scaffold for the synthesis of intricate organic compounds. The amino group can undergo various reactions such as acylation, alkylation, and diazotization, while the carboxylic acid moiety can be converted into esters, amides, or other functional groups. This dual reactivity enables chemists to introduce diverse substituents and build upon the basic framework, leading to the creation of molecules with specific three-dimensional arrangements and functionalities. For instance, the core structure can be elaborated into polycyclic systems or macrocycles, which are often challenging to synthesize from simpler precursors. The strategic manipulation of the amino and carboxylic acid groups allows for the stepwise and controlled assembly of complex molecular architectures.
Precursor to Structurally Diverse Bioactive Compounds
The utility of 2-(3-aminophenyl)propanoic acid extends to the synthesis of bioactive compounds with a wide array of structural motifs. By modifying its core structure, researchers have been able to generate libraries of derivatives that exhibit interesting biological activities. For example, derivatives of similar aminophenylpropanoic acid structures have been explored for their potential as enzyme inhibitors and receptor modulators. The ability to introduce various functional groups onto the phenyl ring and the propanoic acid side chain allows for the fine-tuning of a compound's steric and electronic properties, which is crucial for optimizing its interaction with biological targets. This has led to the discovery of novel compounds with potential therapeutic applications.
Below is a table of some bioactive compounds derived from or related to aminophenylpropanoic acid structures:
| Compound Name | CAS Number | Molecular Formula | Application/Activity |
| (2S)-2-amino-3-(4-aminophenyl)propanoic acid | 943-80-6 | C9H12N2O2 | Amino acid derivative. sigmaaldrich.comligandbook.org |
| (2S)-2-amino-3-(3-cyanophenyl)propanoic acid | 57213-48-6 | C10H10N2O2 | Intermediate in chemical synthesis. matrix-fine-chemicals.com |
| (S)-2-Amino-3-(3-(tert-butyl)phenyl)propanoic acid hydrochloride | 167551-27-1 | C13H20ClNO2 | Building block for organic synthesis. sigmaaldrich.com |
| 3-(2-Aminophenyl)propanoic acid | 772-21-4 | C9H11NO2 | Building block for organic synthesis. bldpharm.comnih.gov |
| 3-(3-Aminophenyl)propanoic acid | 1664-54-6 | C9H11NO2 | Building block for organic synthesis. bldpharm.com |
| 3-(4-Aminophenyl)propionic acid | 2393-17-1 | C9H11NO2 | Used in solution phase peptide synthesis. sigmaaldrich.com |
| (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-aminophenyl)propanoic acid | 95753-56-3 | C24H22N2O4 | Building block in peptide synthesis. bldpharm.com |
| 2-Amino-3-(2-chlorophenyl)propanoic acid | 14091-11-3 | C9H10ClNO2 | Building block for organic synthesis. chemicalbook.com |
| (R)-2-Amino-3-(furan-2-yl)propanoic acid | Not Available | C7H9NO3 | Alanine derivative. medchemexpress.com |
| 3-Amino-3-phenylpropanoic acid | 614-19-7 | C9H11NO2 | Beta-amino acid. nih.gov |
| 3-(2-Aminoethoxy)propanoic acid | 144942-89-2 | C5H11NO3 | Amino-PEG1-acid. nih.gov |
| (R)-2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride | 2987508-24-5 | C9H14Cl2N2O2 | Building block for organic synthesis. aablocks.com |
| 2-Amino-3-(2-aminophenyl)propanoic acid hydrochloride | 1956311-04-8 | C9H13ClN2O2 | Building block for organic synthesis. bldpharm.com |
Investigations into Enzyme and Receptor Modulation Mechanisms
The derivatives of 2-(3-aminophenyl)propanoic acid have proven to be valuable tools in the study of enzyme and receptor modulation. Their ability to be systematically modified allows for detailed investigations into the molecular mechanisms underlying these biological processes.
Elucidation of Enzyme Inhibition Modes and Kinetics
Derivatives of aminophenylpropanoic acids have been used to study the inhibition of various enzymes. By synthesizing a series of related compounds with subtle structural changes, researchers can probe the active site of an enzyme and determine the key interactions responsible for binding and inhibition. For example, studies on dipeptides containing a constrained amino acid, (E)-2,3-methanophenylalanine, which shares structural similarities with aminophenylpropanoic acids, have demonstrated competitive inhibition of the enzyme chymotrypsin. nih.gov The inhibition constant (Ki) for the most potent of these dipeptides was found to be 0.16 mM. nih.gov This type of structure-activity relationship (SAR) study is crucial for understanding how a molecule inhibits an enzyme and for designing more potent and selective inhibitors. Kinetic studies, which measure the rate of the enzymatic reaction in the presence of the inhibitor, can further elucidate the mode of inhibition, whether it be competitive, non-competitive, or uncompetitive. savemyexams.com
Analysis of Ligand Binding Affinity and Selectivity at Biological Receptors
The structural versatility of 2-(3-aminophenyl)propanoic acid derivatives makes them excellent probes for studying ligand-receptor interactions. By systematically altering the substituents on the molecule, it is possible to map the binding pocket of a receptor and identify the features that are critical for high-affinity and selective binding. For instance, analogs of 3-(2-aminocarbonylphenyl)propanoic acid have been synthesized and evaluated for their binding affinity and antagonist activity at prostaglandin (B15479496) E (EP) receptors. nih.govnih.gov This approach allows for the development of ligands that can selectively target one receptor subtype over others, which is a key goal in drug discovery. The ability to fine-tune the structure of the ligand provides a powerful method for understanding the subtle differences between related receptor subtypes. Research has also focused on the AMPA receptor, a key player in the central nervous system, with studies exploring how different compounds modulate its activity. wikipedia.orgnih.govmdpi.com
Exploring Protein-Ligand Interactions via Biophysical Methods
A variety of biophysical techniques are employed to gain a deeper understanding of the interactions between protein targets and ligands derived from scaffolds like 2-(3-aminophenyl)propanoic acid. nih.govnih.govspringernature.com These methods provide detailed information about the thermodynamics and kinetics of binding, as well as the structural basis of the interaction.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). frontiersin.orgbohrium.com This information is invaluable for understanding the driving forces behind the binding process. For example, it can reveal whether an interaction is primarily driven by favorable enthalpic contributions from hydrogen bonds and van der Waals interactions, or by a favorable entropic contribution from the release of ordered water molecules from the binding site. nih.gov
Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors the binding of a ligand to a protein immobilized on a sensor surface in real-time. frontiersin.orgbohrium.com This allows for the determination of the association (kon) and dissociation (koff) rate constants of the interaction, providing insights into the kinetics of binding. SPR is particularly useful for comparing the binding kinetics of a series of related compounds and for identifying those with optimized binding properties.
Fluorescence Resonance Energy Transfer (FRET): FRET is a distance-dependent interaction between two fluorescent molecules (a donor and an acceptor). nih.govfrontiersin.orgbohrium.com It can be used to measure the distance between a ligand and a specific site on a protein, providing information about the binding mode and any conformational changes that may occur upon binding.
These biophysical methods, when used in combination with structural biology techniques like X-ray crystallography and NMR spectroscopy, provide a comprehensive picture of protein-ligand interactions at the molecular level.
Contributions to Materials Science and Nanoscience Research
The unique structural and electronic properties of 2-(3-aminophenyl)propanoic acid, characterized by its amino and carboxylic acid functional groups attached to a phenylpropane backbone, make it a compound of interest in the fields of materials science and nanoscience. Its ability to act as a versatile building block allows for its incorporation into a variety of advanced materials with tailored functionalities.
Incorporation into Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are classes of crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of these materials, such as porosity, stability, and catalytic activity, are highly dependent on the nature of the organic linker. Amino acids and their derivatives are excellent candidates for ligands in the synthesis of MOFs and coordination polymers due to their ability to form stable complexes with a wide range of metal ions.
While direct experimental studies detailing the incorporation of 2-(3-aminophenyl)propanoic acid into MOFs are not extensively documented in publicly available research, the principles of MOF and coordination polymer synthesis strongly suggest its potential as a valuable ligand. The amino group can act as a Lewis base site, enhancing the functionality of the resulting framework, for instance, by providing sites for post-synthetic modification or for selective gas adsorption. rsc.orggoogle.com The carboxylic acid group readily coordinates with metal centers, a fundamental interaction in the formation of these frameworks.
Research on analogous amino-functionalized ligands demonstrates the feasibility and potential benefits of using such molecules. For example, 2-aminoterephthalic acid has been successfully used to synthesize amino-functionalized MOFs with magnesium, cobalt, and strontium, which have shown high selectivity for CO2 adsorption. rsc.org Similarly, coordination compounds of (±)-2-amino-3-(4-hydroxyphenyl)propanoic acid with cobalt(II), nickel(II), and copper(II) have been synthesized and characterized, showcasing the versatility of amino acids in forming coordination complexes with interesting properties. researchgate.net The synthesis of coordination polymers can also be influenced by external factors, such as magnetic fields, which can affect the orientation of the ligands and the final structure of the polymer. nih.gov
The general approach to synthesizing such materials involves the solvothermal reaction of a metal salt with the organic ligand in a suitable solvent. The specific reaction conditions, including temperature, pressure, and the presence of modulators, can influence the resulting crystal structure and properties of the MOF or coordination polymer. mdpi.commdpi.com Given the structural similarities to other successfully employed amino acid ligands, it is anticipated that 2-(3-aminophenyl)propanoic acid could be utilized to create novel MOFs and coordination polymers with unique topologies and functional properties.
Development of Functional Materials for Specific Applications (e.g., non-linear optical properties, electrochemical platforms)
The development of functional materials with specific electronic and optical properties is a significant area of materials science. The incorporation of organic molecules with specific functional groups into larger material architectures is a key strategy for tuning these properties.
Electrochemical Platforms: Electrochemical sensors are devices that measure the concentration of an analyte through an electrochemical reaction. The modification of electrode surfaces with specific functional materials can enhance the sensitivity and selectivity of these sensors. Amino acids and their polymers are attractive for creating electrochemical platforms due to their biocompatibility and the presence of functional groups that can interact with analytes or be used for further functionalization.
Although direct applications of 2-(3-aminophenyl)propanoic acid in electrochemical platforms are not widely reported, the broader field of amino acid-based sensors provides a strong precedent. For example, electrochemical sensors have been developed for the detection of other amino acids like phenylalanine and tyrosine using conducting polymers and molecularly imprinted polymers. nih.gov These sensors often rely on the electrochemical oxidation or reduction of the amino acid or its interaction with a modified electrode surface. Conducting polymers like polypyrrole-3-carboxylic acid have been used to create biosensors for neurotransmitters like dopamine. mdpi.com The amino and carboxylic acid groups of 2-(3-aminophenyl)propanoic acid could be utilized for immobilization on an electrode surface, potentially creating a platform for the detection of specific analytes through various electrochemical techniques such as cyclic voltammetry or differential pulse voltammetry. mdpi.comnih.gov
Analytical Methodologies for Detection and Quantification in Research Matrices
The ability to accurately detect and quantify 2-(3-aminophenyl)propanoic acid in various research matrices is essential for its study and application. A range of analytical techniques can be employed for this purpose, leveraging the chemical properties of its functional groups.
Chromatographic Separation Techniques (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. This method is highly suitable for the analysis of non-volatile and thermally labile compounds like amino acids.
While a specific, standardized LC-MS method for 2-(3-aminophenyl)propanoic acid is not prominently featured in the literature, methods developed for similar carboxylic acids and amino acids can be readily adapted. nih.govmdpi.com The general workflow involves:
Sample Preparation: Extraction of the analyte from the matrix (e.g., biological fluids, reaction mixtures). This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.
Chromatographic Separation: Separation of the target analyte from other components in the sample using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Reversed-phase chromatography is commonly used, but the high polarity of amino acids can present challenges.
Derivatization (Optional but often necessary): To improve chromatographic retention on reversed-phase columns and enhance ionization efficiency in the mass spectrometer, derivatization of the carboxylic acid and/or amino group is often employed. Common derivatizing agents for carboxylic acids include 3-nitrophenylhydrazine (B1228671) (3-NPH), while agents targeting amines are also available. shimadzu.eumdpi.com
Mass Spectrometric Detection: The separated analyte is introduced into the mass spectrometer, where it is ionized (e.g., by electrospray ionization - ESI) and detected. For quantitative analysis, tandem mass spectrometry (MS/MS) is often used in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. nih.gov
The table below outlines a conceptual LC-MS method for 2-(3-aminophenyl)propanoic acid, based on established methods for similar compounds.
| Parameter | Description |
| Chromatography | UHPLC |
| Column | Reversed-Phase C18 |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid |
| Derivatization Reagent | 3-Nitrophenylhydrazine (3-NPH) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) |
| Ionization Mode | Negative Ion Electrospray (ESI-) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Spectrophotometric and Electrochemical Detection Methods
Spectrophotometric Methods: Spectrophotometry is a widely used analytical technique based on the absorption of light by a substance. For a compound to be analyzed by UV-Vis spectrophotometry, it must possess a chromophore – a part of the molecule that absorbs light in the ultraviolet or visible region. The phenyl ring in 2-(3-aminophenyl)propanoic acid acts as a chromophore. The absorbance is directly proportional to the concentration of the analyte, following the Beer-Lambert law.
A direct spectrophotometric method for 2-(3-aminophenyl)propanoic acid would involve measuring its absorbance at its wavelength of maximum absorption (λmax) in a suitable solvent. However, the selectivity of this method can be low if other compounds in the sample also absorb at the same wavelength. To enhance selectivity and sensitivity, derivatization reactions that produce a colored product with a distinct λmax can be employed. For example, the primary amino group can react with reagents like ninhydrin (B49086) or o-phthalaldehyde (B127526) (OPA) in the presence of a thiol to form intensely colored or fluorescent products, which can then be quantified.
Electrochemical Detection Methods: Electrochemical methods offer high sensitivity and are well-suited for the detection of electroactive species. The 2-(3-aminophenyl)propanoic acid molecule contains an amino group and a phenyl ring, which can be electrochemically oxidized at a suitable electrode. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) can be used to study its electrochemical behavior and for its quantification. nih.gov
An electrochemical sensor for 2-(3-aminophenyl)propanoic acid could be developed by modifying the surface of a working electrode (e.g., glassy carbon, gold, or platinum) with a material that enhances the electrochemical response or provides selectivity. While specific sensors for this compound are not described in detail in the literature, the principles are well-established for other amino acids and biogenic amines. nih.gov For example, a sensor could be fabricated by electropolymerizing a conductive polymer on the electrode surface, which could then interact with the analyte and facilitate its electrochemical detection. The table below summarizes the key aspects of these detection methods.
| Method | Principle | Potential Advantages | Potential Challenges |
| UV-Vis Spectrophotometry | Measurement of light absorption by the phenyl chromophore. | Simple, cost-effective instrumentation. | Low selectivity in complex matrices. |
| Colorimetric Derivatization | Reaction to form a colored product, followed by spectrophotometric measurement. | Improved selectivity and sensitivity. | Requires additional sample preparation steps. |
| Electrochemical Detection | Measurement of the current from the oxidation of the amino group and/or phenyl ring. | High sensitivity, potential for miniaturization. | Electrode fouling, interference from other electroactive species. |
Q & A
Q. Basic
Q. Detection limits :
| Technique | Detection Limit |
|---|---|
| Chiral HPLC | 0.1% enantiomer |
| CD Spectroscopy | 1 µM |
How does stereochemistry influence the biological activity of 2-(3-aminophenyl)propanoic acid analogs?
Advanced
Stereochemical variations (e.g., R vs. S configurations) significantly alter interactions with biological targets:
- Enzyme binding : The S-enantiomer of a related compound showed 10-fold higher affinity for carboxypeptidase B due to complementary hydrogen bonding .
- Membrane permeability : R-configurations may enhance lipophilicity, improving cellular uptake.
- Pharmacokinetics : Stereoselective metabolism by cytochrome P450 enzymes affects half-life .
How can contradictory data on the antimicrobial activity of 2-(3-aminophenyl)propanoic acid derivatives be resolved?
Advanced
Contradictions often arise from:
- Assay variability : Standardize MIC (Minimum Inhibitory Concentration) protocols using CLSI guidelines.
- Structural modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance activity against Gram-negative pathogens.
- Synergistic studies : Combine with β-lactam antibiotics to overcome resistance mechanisms .
Example : Derivatives with a 4-hydroxyphenyl substituent showed 4× higher activity against MRSA compared to unsubstituted analogs .
What strategies are effective for modifying the core structure of 2-(3-aminophenyl)propanoic acid to enhance its enzyme inhibition properties?
Q. Advanced
- Bioisosteric replacement : Substitute the carboxylic acid with a tetrazole group to improve metabolic stability.
- Side-chain elongation : Adding a methylene spacer increases flexibility for binding pocket accommodation.
- Halogenation : Fluorine at the meta position enhances hydrophobic interactions with enzyme active sites .
How can researchers investigate the thermodynamic stability of 2-(3-aminophenyl)propanoic acid in aqueous solutions?
Q. Advanced
- Isothermal Titration Calorimetry (ITC) : Measures binding enthalpy with target proteins.
- Clustering reaction studies : Analyze sodium ion adduct formation via mass spectrometry to assess solvation energy .
- pH-dependent stability assays : Monitor degradation kinetics at physiological pH (7.4) vs. acidic conditions.
What mechanistic insights exist for the interaction of 2-(3-aminophenyl)propanoic acid with carboxypeptidase B?
Q. Advanced
- Docking simulations : The carboxylic acid group forms salt bridges with Arg-145 in the enzyme’s active site.
- Kinetic studies : Competitive inhibition (Ki = 2.3 µM) suggests reversible binding.
- Mutagenesis : Substitution of Tyr-248 reduces inhibition efficacy by 80%, highlighting its role in substrate recognition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
